Ipratropium

Description

Historical Context of Antimuscarinic Agents in Respiratory Research

The use of antimuscarinic agents for respiratory ailments predates modern pharmacology by centuries. researchgate.net For thousands of years, preparations from plants containing anticholinergic alkaloids, such as Datura stramonium (jimsonweed) and Atropa belladonna (deadly nightshade), were used in traditional medicine to relieve bronchoconstriction and other respiratory symptoms. researchgate.netresearchgate.net The active compounds in these plants, primarily atropine (B194438) and scopolamine, were recognized for their ability to dry secretions and relax smooth muscle.

The scientific investigation into these agents began in the 19th century. The first documented use of atropine to treat an asthma attack was reported in 1859. researchgate.net These early natural alkaloids, while effective, were limited by their significant systemic side effects due to their ability to cross the blood-brain barrier and affect muscarinic receptors throughout the body. wikipedia.orgquora.com Research in the 20th century focused on modifying the structure of atropine to create derivatives that could retain the desired bronchodilatory effects while minimizing systemic absorption and adverse reactions, setting the stage for the development of modern inhaled anticholinergics. nih.gov

Evolution of Ipratropium within Cholinergic Receptor Antagonism Studies

The development of this compound was a direct result of efforts to improve upon the pharmacological profile of atropine. drugbank.com By treating atropine with isopropyl bromide, researchers created this compound bromide, a quaternary ammonium (B1175870) derivative. wikipedia.org This chemical modification was crucial; as a quaternary amine, this compound is a charged molecule with low lipid solubility, which prevents it from being readily absorbed from the gastrointestinal tract or across the blood-brain barrier. wikipedia.orgmedex.com.bd This structural change allows for targeted, local delivery to the airways via inhalation, thereby avoiding the central nervous system and other systemic side effects common with atropine. quora.com

This compound's introduction in 1974 marked a pivotal moment in cholinergic receptor antagonism studies for respiratory diseases. nih.gov It acts as a non-selective antagonist, meaning it blocks multiple subtypes of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) with similar affinity. ersnet.orgwikipedia.orgnih.gov

M3 Receptor Blockade: Antagonism of M3 receptors, located on airway smooth muscle and submucosal glands, is the primary mechanism for its bronchodilatory and antisecretory effects. ersnet.orgpatsnap.com This action prevents acetylcholine-induced bronchoconstriction and mucus secretion. wikipedia.org

M2 Receptor Blockade: this compound also blocks presynaptic M2 autoreceptors on cholinergic nerve endings. nih.govnih.gov These receptors normally function as a negative feedback mechanism, inhibiting further acetylcholine release. nih.govnih.gov Blockade of M2 receptors can therefore lead to an increase in acetylcholine release, which could potentially counteract the bronchodilatory effect on M3 receptors and may explain instances of paradoxical bronchoconstriction. nih.govnih.gov

This non-selective profile prompted further research leading to the development of long-acting muscarinic antagonists (LAMAs) like tiotropium (B1237716), which exhibits kinetic selectivity for M3 receptors over M2 receptors, offering a more sustained duration of action. nih.goved.ac.uk Studies comparing this compound to its predecessors and successors have been crucial in refining the understanding of muscarinic receptor pharmacology in the airways. For instance, research has shown that while this compound is a more potent bronchial smooth muscle dilator than atropine when inhaled, its non-selectivity represents a pharmacological limitation that later-generation agents sought to overcome. nih.govnih.gov

Detailed laboratory studies have quantified the binding affinity of this compound to various muscarinic receptor subtypes. The half maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological function. Research indicates that this compound binds with high affinity and little selectivity across the key receptor subtypes involved in airway function.

Data sourced from MedChemExpress. medchemexpress.com

Structure

3D Structure

Properties

Key on ui mechanism of action |

Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function. The function of the parasympathetic system in the airway is to generate bronchial secretions and constriction and hence, the inhibition of this action can lead to bronchodilation and fewer secretions. At the cellular level, the diameter of the airways is controlled by the release of acetylcholine into the muscle cells causing them to contract and producing a narrow airway. Thus administration of ipratropium stops the activity of acetylcholine in the smooth muscle preventing the contraction and producing relaxed airways. |

|---|---|

CAS No. |

60205-81-4 |

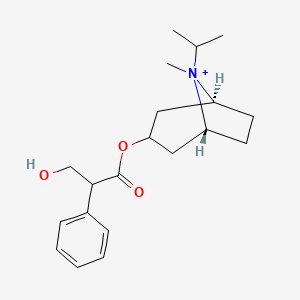

Molecular Formula |

C20H30NO3+ |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1 |

InChI Key |

OEXHQOGQTVQTAT-PPAWOBCPSA-N |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Appearance |

White to off-white crystalline powder. |

boiling_point |

Decomposes at 230 ºC |

melting_point |

230 - 232 °C |

Other CAS No. |

24358-20-1 58073-59-9 60251-88-9 22254-24-6 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

22254-24-6 (bromide) |

shelf_life |

>2 years if stored properly |

solubility |

Freely soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

Origin of Product |

United States |

Chemical Synthesis and Radiolabeling Methodologies

Precursor Synthesis and Derivatization

The construction of Ipratropium begins with the synthesis of its foundational molecules. These precursors, an alcohol and a carboxylic acid, provide the core structure that is later modified to yield the final compound.

Total Synthesis of Tropine (B42219)

Tropine is a derivative of the tropane (B1204802) alkaloid, characterized by its bicyclic structure. Its synthesis has been a subject of historical and academic interest. The core of this synthesis often involves the construction of tropinone (B130398), the ketone analogue, which is then reduced to tropine. bris.ac.ukacs.org

Richard Willstätter was the first to report the synthesis of tropine in 1901, a landmark achievement in natural product chemistry. bris.ac.ukacs.org His approach was notable for its complexity and the challenging nature of organic synthesis at the time, which relied on chemical tests rather than modern spectroscopic methods for structure elucidation. bris.ac.ukbris.ac.uk

A more efficient and now classic method for synthesizing tropinone was later developed by Robert Robinson in 1917. acs.orgwikipedia.org This approach is celebrated for its simplicity and biomimetic strategy, using reactants that are analogous to those used in biosynthesis. wikipedia.org

| Synthesis Approach | Primary Starting Material(s) | Key Features | Reported Yield |

|---|---|---|---|

| Willstätter (1901) | Cycloheptanone | Multi-step (approx. 15 steps), complex, historically significant. acs.org | ~0.75-1% bris.ac.ukacs.org |

| Robinson (1917) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | One-pot, biomimetic, tandem reaction. acs.orgwikipedia.org | Initially 17%, later improved to >90%. acs.orgwikipedia.org |

Synthesis of Tropic Acid

Tropic acid, with the IUPAC name 3-hydroxy-2-phenylpropanoic acid, is the second essential precursor for atropine (B194438) synthesis. wikipedia.org This compound provides the hydroxyphenylpropanoate moiety and introduces the critical stereocenter into the atropine molecule. bris.ac.ukbris.ac.uk

Several methods have been developed for its synthesis. A historical synthesis was reported by Mackenzie and Ward in 1919, starting from acetophenone. bris.ac.ukbris.ac.uk A more contemporary method involves the Ivanov reaction, which utilizes phenylacetic acid and formaldehyde (B43269). wikipedia.org In this process, a dianion of phenylacetic acid is formed using a Grignard reagent like isopropyl magnesium chloride. This dianion then reacts with formaldehyde, and subsequent acidification yields tropic acid. wikipedia.org

| Method | Starting Material(s) | Key Reagents |

|---|---|---|

| Mackenzie and Ward (1919) | Acetophenone | Series of reagents leading to the final product. bris.ac.ukbris.ac.uk |

| Ivanov Reaction | Phenylacetic acid, Formaldehyde | Isopropyl magnesium chloride (Grignard reagent), Sulfuric acid. wikipedia.org |

| Blicke et al. | Phenylacetic acid | Grignard reagent, Formaldehyde. bris.ac.uk |

Chemical Synthetic Routes to this compound Bromide

The final stage of the synthesis involves combining the precursors and modifying the resulting intermediate to produce this compound Bromide.

Esterification of Tropine with Tropic Acid to Atropine

The formation of atropine is achieved through the esterification of tropine with tropic acid. researchgate.net A classic method for this transformation is the Fischer-Speier esterification, which involves heating the two precursors in the presence of hydrogen chloride. researchgate.net

More modern, commercially viable processes often employ a multi-step, one-pot procedure to improve efficiency and yield. google.com One such process involves first converting tropic acid into a more reactive intermediate, acetyltropoyl chloride. This is done by reacting tropic acid with acetyl chloride and a chlorinating agent like oxalyl chloride, often catalyzed by dimethylformamide (DMF). google.comgoogle.com In parallel, tropine is reacted with an acid such as methanesulfonic acid to form tropine methanesulfonate. google.comchemicalbook.com The tropine salt is then reacted with the acetyltropoyl chloride intermediate, followed by hydrolysis, to yield atropine. google.comgoogle.com This process is advantageous as it can be performed on a large scale with high yields. google.com

Quaternization of Atropine with Isopropyl Bromide

The final step in the synthesis of this compound Bromide is the quaternization of the tertiary amine in the atropine molecule. researchgate.net This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the tropane ring attacks the isopropyl group of isopropyl bromide (also known as 2-bromopropane). youtube.com This N-alkylation reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen becomes positively charged and is associated with the bromide anion, yielding this compound Bromide. youtube.comyoutube.com This transformation can be achieved by heating atropine with isopropyl bromide in a suitable solvent such as acetonitrile. tandfonline.com

It is also possible to synthesize labeled versions of this compound Bromide for research purposes by starting with labeled tropine and/or labeled tropic acid. researchgate.netdtic.mil The resulting labeled atropine is then quaternized with isopropyl bromide to produce the final labeled compound. researchgate.net

Electrochemical N-Demethylation for Noratropine (B1679849) Synthesis

A key intermediate in the semi-synthesis of this compound is noratropine. rsc.orgrsc.org A practical and environmentally conscious method for producing noratropine from atropine is through electrochemical N-demethylation. rsc.orgbohrium.com This method stands out as a "green" alternative to traditional chemical processes that often rely on hazardous oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), toxic solvents such as chloroform, and metal-based catalysts. rsc.orgrsc.org

The electrochemical N-demethylation of tropane alkaloids like atropine is performed in a simple homemade electrochemical batch cell, often utilizing a porous glassy carbon electrode. rsc.orgrsc.org The reaction proceeds at room temperature in a single step within a mixture of ethanol (B145695) or methanol (B129727) and water. rsc.orgrsc.org Mechanistic studies have revealed that the process occurs through the formation of an iminium intermediate, which is then converted to the nortropane derivative by water acting as a nucleophile. rsc.orgrsc.org The formaldehyde produced from the removed methyl group can also be detected. bohrium.com

This electrochemical approach is not only efficient but also highly selective, providing noratropine in good to high yields and with high purity after a straightforward liquid-liquid extraction, which eliminates the need for chromatographic purification. rsc.orgbohrium.com The resulting high-purity noratropine can be directly used in subsequent steps for the synthesis of this compound bromide. rsc.org The generality of this method has been demonstrated with other tropane alkaloids as well. rsc.orgrsc.org

Table 1: Research Findings on Electrochemical N-Demethylation of Atropine

| Parameter | Finding | Source |

|---|---|---|

| Methodology | A practical, efficient, and selective electrochemical N-demethylation of tropane alkaloids to their nortropane derivatives. | rsc.org |

| Cell Type | Simple home-made electrochemical batch cell with a porous glassy carbon electrode. | rsc.orgrsc.org |

| Reaction Conditions | Room temperature, one-step process in a mixture of ethanol or methanol and water. | rsc.orgrsc.org |

| Advantages | Avoids hazardous oxidizing agents (e.g., H₂O₂, m-CPBA), toxic solvents (e.g., chloroform), and metal-based catalysts. | rsc.orgrsc.org |

| Mechanism | Proceeds via the formation of an iminium intermediate, which is then converted by water. | rsc.orgrsc.org |

| Purification | High yield and purity achieved through a convenient liquid-liquid extraction method, without the need for chromatographic purification. | rsc.org |

| Yield | Good to high yields of noratropine. | bohrium.com |

| Applicability | The method is generally applicable for N-demethylating various tropane alkaloids. | rsc.orgrsc.org |

Synthesis of Labeled this compound for Research Applications

The synthesis of radiolabeled compounds is a specialized field that combines intricate organic synthesis with the handling of radioactive isotopes. moravek.com For a compound like this compound, this allows researchers to track its behavior in biological systems. moravek.com

The synthesis of labeled this compound necessitates the preparation of isotopically labeled precursors. st-andrews.ac.uk Isotopic labeling is a technique where one or more atoms in a molecule are substituted with an isotope of the same element that has a different mass. wikipedia.org This can involve stable isotopes (e.g., ²H, ¹³C) or radionuclides (e.g., ¹⁴C). researchgate.net

A synthetic route for producing isotopically labeled forms of tropane alkaloids, such as hyoscyamine, has been described, which provides insight into the labeling of the tropic acid moiety. st-andrews.ac.uk For instance, (RS)-[3',3'-²H₂]- and (RS)-[1'-¹³C, 3',3'-²H₂]-hyoscyamines have been synthesized. st-andrews.ac.uk The synthesis involves the reaction between phenylacetyl tropine and formaldehyde to introduce the labels into what will become the tropic acid portion of the molecule. st-andrews.ac.uk Such labeled precursors are invaluable for studying the metabolism of these alkaloids. st-andrews.ac.uk

The general principle of synthesizing labeled compounds involves either using a known radiolabeled intermediate in an established synthetic pathway or developing a new route altogether. moravek.com The choice of the labeling position is critical to ensure that the label is not lost during metabolic processes. nih.gov

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiopharmaceuticals labeled with short-lived positron-emitting radionuclides, such as Carbon-11 (¹¹C). nih.gov The short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient radiolabeling procedures. mdpi.com

For this compound, a common strategy for ¹¹C-labeling involves the N-alkylation of a tertiary amine precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I). researchgate.net Carbon-11 is typically produced in a cyclotron as [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). nih.govmdpi.com These primary precursors are then converted into more reactive secondary labeling precursors, with [¹¹C]CH₃I being one of the most widely used. researchgate.net

The synthesis of [¹¹C]this compound involves reacting the N-desisopropyl precursor of this compound with [¹¹C]isopropyl iodide, or more commonly, the N-desmethyl precursor (noratropine esterified with tropic acid) is alkylated with an isopropyl group, and then the final quaternization of the nitrogen is performed using [¹¹C]methyl iodide. The synthesis must be automated and rapid to yield a product with high radiochemical purity and specific activity suitable for PET imaging studies.

Table 2: Key Aspects of Carbon-11 Labeling for PET Ligands

| Aspect | Description | Source |

|---|---|---|

| Radionuclide | Carbon-11 (¹¹C), a positron-emitting radionuclide with a half-life of approximately 20.4 minutes. | mdpi.com |

| Primary Precursors | [¹¹C]Carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄) produced in a cyclotron. | nih.govmdpi.com |

| Secondary Labeling Precursor | [¹¹C]Methyl iodide ([¹¹C]CH₃I) is a common and reactive agent for ¹¹C-labeling. | researchgate.net |

| Labeling Strategy for this compound | N-alkylation of a tertiary amine precursor using a ¹¹C-labeled alkylating agent like [¹¹C]CH₃I. | researchgate.net |

| Synthesis Requirements | Radiochemical reactions must be fast (typically within 5-10 minutes) and high-yielding due to the short half-life of ¹¹C. | nih.gov |

| Purification | Rapid purification methods like semi-preparative HPLC or solid-phase extraction are necessary. | nih.gov |

| Application | The resulting ¹¹C-labeled this compound can be used as a PET ligand to study its deposition and pharmacokinetics in vivo. | researchgate.net |

Pharmacological Mechanisms of Action

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism

Ipratropium's primary mechanism of action is its function as an antagonist at muscarinic acetylcholine receptors (mAChRs). ed.ac.ukdrugbank.com These receptors are a key component of the parasympathetic nervous system, which regulates numerous bodily functions, including the contraction of smooth muscles in the airways. patsnap.comnih.gov this compound, a quaternary ammonium (B1175870) derivative of atropine (B194438), blocks the action of the neurotransmitter acetylcholine at these receptor sites. drugbank.comnih.gov By inhibiting the cholinergic responses, this compound leads to effects such as the relaxation of bronchial smooth muscle. patsnap.comyoutube.com

This compound acts as a competitive inhibitor at muscarinic receptors. nih.goversnet.org This means it reversibly binds to the same site on the mAChRs as acetylcholine, but without activating the receptor. patsnap.comyoutube.com By occupying the receptor's binding site, this compound physically prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction and mucus secretion in the respiratory tract. patsnap.comdroracle.ai This competitive antagonism effectively attenuates vagally-mediated airway obstruction. nih.gov

A defining characteristic of this compound is its lack of selectivity across the five known muscarinic receptor subtypes (M1, M2, M3, M4, and M5). ed.ac.ukersnet.org Research demonstrates that this compound binds with roughly equal affinity to all five subtypes. nih.goversnet.org While its therapeutic effects in the airways are primarily due to the blockade of M3 receptors on smooth muscle and glands, it also blocks M1 and M2 receptors. patsnap.comdroracle.ai The blockade of presynaptic M2 receptors, which normally inhibit acetylcholine release, is a notable aspect of its non-selective profile. nih.gov

The affinity of this compound for muscarinic receptors has been quantified through radioligand binding assays. mednexus.org These studies are a cornerstone for characterizing drug-receptor interactions and are considered the gold standard for measuring binding affinity. creative-bioarray.com In these experiments, a radioactively labeled ligand, such as [3H]-N-methylscopolamine ([3H]NMS), is used to bind to the receptors. nih.govnih.gov The ability of an unlabeled compound, like this compound, to displace the radioligand is measured to determine its binding affinity, often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). creative-bioarray.com

Studies have shown that this compound demonstrates high affinity for M1, M2, and M3 receptors, with IC50 values in the low nanomolar range, confirming its potent but non-selective binding. medchemexpress.com

Table 1: this compound Binding Affinity at Muscarinic Receptor Subtypes This interactive table displays the half-maximal inhibitory concentration (IC50) of this compound for different muscarinic receptor subtypes.

| Receptor Subtype | IC50 (nM) |

|---|---|

| M1 | 2.9 |

| M2 | 2.0 |

| M3 | 1.7 |

Data sourced from MedChemExpress. medchemexpress.com

The duration of a drug's action is heavily influenced by its receptor dissociation kinetics—the rate at which it unbinds from its target. ersnet.org Kinetic binding studies, which monitor the association and dissociation of a ligand over time, have revealed significant differences between this compound and other muscarinic antagonists. nih.govnih.gov

This compound is characterized by its relatively rapid rate of dissociation from muscarinic receptors. nih.govnih.gov In contrast, long-acting antagonists like tiotropium (B1237716) exhibit much slower dissociation kinetics, particularly from the M3 receptor. nih.govnih.gov This difference in receptor residence time is believed to be the primary determinant of their differing durations of action. nih.gov For instance, studies using recombinant human M3 receptors have shown that the dissociation half-life of this compound is significantly shorter than that of tiotropium.

Intracellular Signaling Pathways Modulated by mAChR Blockade

Regulation of Calcium (Ca2+) Dynamics in Smooth Muscle Cells

This compound exerts its primary therapeutic effect by modulating the signaling pathways that control intracellular calcium (Ca2+) concentrations in airway smooth muscle cells. As a competitive, non-selective antagonist of muscarinic acetylcholine receptors, this compound primarily targets M3 receptors located on these cells. droracle.aipatsnap.com The standard physiological mechanism for bronchoconstriction involves the release of the neurotransmitter acetylcholine, which binds to and activates these M3 receptors. patsnap.comdrugbank.com

The M3 receptor is a G-protein coupled receptor (GPCR) linked to the Gq class of G-proteins. wikipedia.org Upon activation by acetylcholine, the Gq protein stimulates the enzyme phospholipase C (PLC). wikipedia.orgyoutube.com PLC then hydrolyzes a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, the cell's intracellular calcium store. This binding triggers the opening of calcium channels and the rapid release of stored Ca2+ into the cytosol. youtube.com The resulting increase in cytosolic Ca2+ concentration leads to the formation of a calcium-calmodulin complex, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction, or bronchoconstriction. youtube.com

This compound functions by competitively blocking acetylcholine from binding to the M3 receptor. patsnap.comdrugbank.com This antagonism prevents the activation of the entire Gq/PLC/IP3 signaling cascade. youtube.com Consequently, there is a reduction in the production of IP3, which leads to a decrease in the release of calcium from the sarcoplasmic reticulum. youtube.com By keeping intracellular Ca2+ concentrations low, this compound prevents the activation of MLCK, thereby inhibiting the contraction of airway smooth muscle and promoting bronchodilation. youtube.comderangedphysiology.com

Table 1: this compound's Interruption of the Calcium Signaling Cascade in Airway Smooth Muscle This interactive table summarizes the step-by-step signaling pathway leading to bronchoconstriction and how this compound intervenes.

| Step | Physiological Process (Initiated by Acetylcholine) | This compound's Antagonistic Action | Result of this compound Action |

|---|---|---|---|

| 1. Receptor Binding | Acetylcholine binds to M3 muscarinic receptors on smooth muscle cells. patsnap.com | This compound competitively blocks the M3 receptor. droracle.aipatsnap.com | Prevents acetylcholine binding. |

| 2. G-Protein Activation | The M3 receptor activates the Gq protein. wikipedia.org | Gq protein remains inactive. | Halts the signaling cascade. |

| 3. Enzyme Activation | Gq protein activates Phospholipase C (PLC). youtube.com | PLC is not activated. | No hydrolysis of PIP2. |

| 4. Second Messenger | PLC generates Inositol Trisphosphate (IP3). youtube.com | Production of IP3 is significantly reduced. youtube.com | Prevents signal to release calcium. |

| 5. Calcium Release | IP3 binds to receptors on the sarcoplasmic reticulum, releasing Ca2+ into the cytosol. youtube.com | Intracellular Ca2+ channels on the sarcoplasmic reticulum remain closed. | Cytosolic Ca2+ concentration remains low. |

| 6. Muscle Contraction | Increased Ca2+ activates calmodulin and MLCK, leading to muscle contraction. youtube.com | Myosin light-chain kinase (MLCK) is not activated. | Inhibition of bronchoconstriction; smooth muscle relaxation. youtube.com |

Glycogen Synthase Kinase (GSK)-3 Inhibition

The interaction between this compound and Glycogen Synthase Kinase-3 (GSK-3) is indirect. This compound does not directly inhibit GSK-3. Instead, it blocks the muscarinic receptor activation that leads to GSK-3 inhibition. GSK-3 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, and its activity is typically suppressed upon the activation of certain signaling pathways. nih.govfrontiersin.org

In preclinical studies on human airway smooth muscle cells, activation of muscarinic receptors by an agonist (methacholine) was shown to induce the phosphorylation and subsequent inhibition of GSK-3. nih.gov This muscarinic-induced inhibition of GSK-3 is dependent on the activation of Protein Kinase C (PKC). nih.gov Therefore, the signaling pathway proceeds from muscarinic receptor activation to PKC activation, which then leads to the inhibitory phosphorylation of GSK-3. nih.gov The inhibition of GSK-3 by this pathway has been associated with the potentiation of cell growth and proliferation signals. nih.gov

This compound, by acting as a muscarinic antagonist, prevents the initial step in this cascade. By blocking the binding of agonists like acetylcholine to the muscarinic receptor, this compound prevents the PKC-dependent phosphorylation and inhibition of GSK-3. nih.gov In this context, this compound's action maintains the constitutive activity of GSK-3 by blocking an inhibitory signal that would otherwise suppress it.

Receptor Regulation and Desensitization (Preclinical)

Mechanisms of Receptor Uncoupling and Internalization

While receptor desensitization, uncoupling, and internalization are common phenomena associated with prolonged agonist stimulation, chronic blockade with an antagonist like this compound can lead to a different regulatory response. Preclinical research indicates that long-term treatment with muscarinic antagonists can cause an upregulation, or increase in the number, of muscarinic receptors. mednexus.org

A key preclinical study investigated the effects of sustained this compound bromide administration in a rat model of chronic obstructive pulmonary disease (COPD). researchgate.netmednexus.org In this model, short-term inhalation of this compound for five days did not significantly change the density of muscarinic receptors in airway and lung tissues. mednexus.orgmednexus.org However, after long-term inhalation for 30 days, the density of muscarinic receptors increased significantly compared to untreated control groups. mednexus.orgresearchgate.netmednexus.org This finding demonstrates an adaptive upregulation of receptors in response to chronic blockade. This upregulation was found to be transient, as the receptor density returned toward normal levels six days after the cessation of the 30-day treatment. mednexus.orgmednexus.org This suggests that chronic antagonist exposure leads to an increase in the total number of receptors on the cell surface rather than the uncoupling or internalization typically seen with agonists.

Modulation of mRNA Stability and Receptor Gene Expression

The observed upregulation of muscarinic receptor protein density following chronic this compound treatment in preclinical models strongly implies a modulation of the cellular processes that govern receptor synthesis and turnover. mednexus.orgresearchgate.net An increase in the steady-state level of receptor protein points to a shift in the balance between the rate of receptor synthesis and the rate of degradation.

While the specific rat model study did not directly measure receptor mRNA levels or stability, the significant increase in receptor protein after 30 days of this compound exposure suggests that adaptive changes at the level of gene expression likely occurred. mednexus.orgmednexus.org Muscarinic receptor activation is known to control a complex pattern of immediate-early and target gene expression. nih.gov It is therefore plausible that chronic receptor blockade by an antagonist like this compound initiates a compensatory transcriptional and/or post-transcriptional response aimed at restoring cholinergic sensitivity, resulting in increased receptor synthesis. This adaptive mechanism leads to the observed increase in receptor density on the cell surface. mednexus.org

Table 2: Preclinical Findings on Muscarinic Receptor Regulation by this compound (Rat Model) This interactive table summarizes the results from a preclinical study on the effects of chronic this compound inhalation on muscarinic receptor density.

| Treatment Group | Duration of this compound Inhalation | Change in Muscarinic Receptor Density (Compared to Untreated Control) | Implied Regulatory Mechanism |

|---|---|---|---|

| Short-Term | 5 days | No significant change. mednexus.orgmednexus.org | Homeostasis maintained. |

| Long-Term | 30 days | Significant increase (Upregulation). mednexus.orgresearchgate.netmednexus.org | Adaptive increase in receptor synthesis/decreased degradation. |

| Post-Treatment | 6 days after cessation of 30-day treatment | Returned to normal levels. mednexus.orgmednexus.org | Reversal of adaptive upregulation. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Atropine |

| Calcium |

| Diacylglycerol (DAG) |

| Glycogen Synthase Kinase-3 (GSK-3) |

| Inositol Trisphosphate (IP3) |

| Methacholine |

Preclinical Pharmacokinetics and Biotransformation

Distribution Studies in Animal Models

Following absorption, ipratropium is extensively distributed into the tissues. Studies in rats and dogs have provided insights into its distribution pattern and volume.

Whole-body autoradiography studies in rats using radiolabeled this compound have revealed a broad and rapid distribution of the compound throughout the body after intravenous administration. nih.govresearchgate.net Pharmacokinetic studies have quantified the extent of this distribution. In rats, the volume of distribution at steady state (Vss) is between 3 and 15 L/kg. nih.govresearchgate.net In dogs, the Vss is between 2 and 10 L/kg. nih.govresearchgate.net This high volume of distribution indicates significant uptake of this compound into various tissues. drugbank.com The protein binding of this compound is minimal, ranging from 0 to 9% in vitro.

Interactive Data Table: Volume of Distribution of this compound in Animal Models

| Species | Volume of Distribution (Vss) (L/kg) |

| Rat | 3 - 15 |

| Dog | 2 - 10 |

of this compound

This article details the preclinical pharmacokinetic properties and biotransformation pathways of this compound, focusing on its distribution, metabolism, and the enzymatic processes involved in its breakdown in animal models.

Role of Organic Cation Transporters (OCT/N) in Pulmonary Absorption

This compound, a quaternary ammonium (B1175870) derivative of atropine (B194438), exhibits distinct pharmacokinetic characteristics primarily influenced by its charged structure. drugbank.comthoracickey.com Preclinical studies in animal models, such as rats and dogs, have been instrumental in elucidating its absorption, distribution, metabolism, and excretion profiles.

Following administration, this compound is extensively and rapidly distributed into tissues. nih.govresearchgate.net Whole-body autoradiography studies conducted in rats using radiolabeled compounds have confirmed a broad and swift distribution pattern throughout the body. nih.govresearchgate.net This extensive tissue distribution is further quantified by its large volume of distribution (Vss), which has been measured to be between 3 and 15 L/kg in rats and between 2 and 10 L/kg in dogs. nih.govresearchgate.net A separate analysis reported a volume of distribution of 4.6 L/kg, confirming its high degree of tissue penetration. drugbank.com

A critical feature of this compound's pharmacokinetic profile is its inability to cross the blood-brain barrier. thoracickey.comnih.gov This is attributed to its quaternary ammonium structure, which imparts a permanent positive charge and low lipid solubility. thoracickey.comnih.gov Consequently, the molecule is hindered from passing through the lipid membranes that constitute the blood-brain barrier, which minimizes central nervous system effects. thoracickey.comnih.gov

In vitro studies have demonstrated that this compound exhibits minimal binding to plasma proteins. nih.gov Research indicates that its binding to plasma albumin and α1-acid glycoprotein is very low. drugbank.comnih.gov The bound fraction of the drug represents only 0% to 9% of the administered dose. drugbank.comnih.gov

Table 1: In Vitro Plasma Protein Binding of this compound

| Parameter | Value | Species/System |

| Protein Binding | 0 - 9% | In vitro (Plasma Albumin, α1-acid Glycoprotein) |

The portion of this compound that is systemically absorbed undergoes partial metabolism. drugbank.comnih.gov Studies in rats and dogs have shown that the drug is broken down into several metabolites before excretion. nih.gov

Preclinical investigations have identified multiple metabolites of this compound. In studies with rats, four distinct metabolites, along with the unchanged parent compound, were detected in the urine. nih.gov The primary metabolites are inactive products resulting from ester hydrolysis. drugbank.comnih.gov These have been identified as tropic acid and tropane (B1204802). drugbank.com Another identified metabolite is N-isopropyl-nortropium methobromide. researchgate.netnih.gov Research confirms that the various metabolites of this compound possess little to no significant anticholinergic activity. researchgate.net

Ester hydrolysis is a principal pathway in the biotransformation of this compound. drugbank.comnih.gov The absorbed fraction of the drug is partially metabolized through the cleavage of its ester bond, which results in the formation of the inactive metabolites tropic acid and tropane. drugbank.com

The metabolism of this compound involves the cytochrome P-450 (CYP) enzyme system. drugbank.com The absorbed portion of the drug is metabolized in part by the activity of CYP isoenzymes. drugbank.com Specifically, Cytochrome P450 3A4 has been identified as one of the enzymes involved in its biotransformation. hmdb.ca

Excretion Profiles in Animal Models

The elimination of this compound and its metabolites has been characterized in several animal models, primarily focusing on renal and fecal excretion pathways. Studies utilizing radiolabeled [¹⁴C]this compound have enabled a quantitative analysis of the drug's fate following administration.

Renal Excretion of Unchanged Drug and Metabolites

Following intravenous administration in rats, renal excretion is a significant pathway, accounting for 58% of the administered dose. nih.gov After oral administration, this value is considerably lower, at 5.5%, reflecting the compound's low oral bioavailability. nih.gov In dogs, renal excretion is also prominent, with 55% of an intravenous dose and 28% of an oral dose being eliminated through the kidneys. nih.gov

Studies in rats have identified the presence of the unchanged parent drug along with four metabolites in urine collected over an 8-hour period. nih.gov In dogs, the composition of renally excreted substances changes over time. One hour after administration, the unchanged drug constitutes a maximum of 81% of the radioactivity detected in the urine. nih.gov This proportion decreases to 20% after 47 hours, indicating a progressive excretion of metabolites. nih.gov

| Animal Model | Route of Administration | Percentage of Dose Excreted Renally | Notes |

|---|---|---|---|

| Rat | Intravenous (i.v.) | 58% | Four metabolites and unchanged drug detected in 8-hour urine. nih.gov |

| Rat | Oral (p.o.) | 5.5% | |

| Dog | Intravenous (i.v.) | 55% | Unchanged drug accounts for 81% of urinary radioactivity at 1 hour, decreasing to 20% by 47 hours. nih.gov |

| Dog | Oral (p.o.) | 28% |

Biliary and Fecal Excretion Pathways

Biliary excretion plays a role in the elimination of this compound, particularly after intravenous administration. In rats, 17.7% of an intravenous dose is excreted via the bile. nih.gov Following oral administration, biliary excretion in rats accounts for 3.2% of the dose. nih.gov The remainder of the orally administered dose that is not absorbed is primarily eliminated in the feces. Fecal excretion data shows that after an oral dose, 88.5% of the radioactivity is recovered in the feces, a figure that drops to 6.3% after intravenous administration, highlighting the significance of the gastrointestinal tract in clearing the unabsorbed drug.

| Animal Model | Route of Administration | Biliary Excretion (% of Dose) | Fecal Excretion (% of Dose) |

|---|---|---|---|

| Rat | Intravenous (i.v.) | 17.7% | 6.3% |

| Rat | Oral (p.o.) | 3.2% | 88.5% |

In Vitro and Ex Vivo Pharmacological Investigations

Airway Smooth Muscle Function Studies

The primary therapeutic effect of ipratropium stems from its ability to relax airway smooth muscle, thereby leading to bronchodilation. drugbank.com This action is a direct consequence of its antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, which prevents the muscle contraction that narrows the airways. drugbank.comtpcj.org

In vitro studies using isolated bronchial smooth muscle preparations have consistently demonstrated the relaxant effects of this compound. When airway tissues are contracted with agents that mimic parasympathetic stimulation, the application of this compound leads to a concentration-dependent relaxation of the smooth muscle. This effect has been observed in various species, including guinea pigs and humans. nih.govatsjournals.org For instance, in feline bronchial smooth muscle contracted with acetylcholine, this compound bromide induced a significant relaxant response. nih.gov

This compound effectively inhibits the contractile responses induced by muscarinic agonists like carbachol (B1668302) and acetylcholine in a concentration-dependent manner. researchgate.net In studies on guinea pig tracheal rings, this compound bromide antagonized contractions induced by electrical field stimulation, which causes the release of acetylcholine from nerve endings. atsjournals.org Similarly, in human isolated bronchi, this compound inhibited carbachol-induced contractions. nih.gov The potency of this compound in this regard is typically quantified by its pIC50 value, which represents the negative logarithm of the molar concentration of the antagonist that produces 50% inhibition of the maximal contraction. In carbachol-precontracted human bronchus, this compound demonstrated a pIC50 of 9.5. nih.govresearchgate.net

Comparative studies have been conducted to evaluate the potency and efficacy of this compound relative to other bronchodilators.

Anticholinergics: In human isolated bronchus, glycopyrrolate (B1671915) was found to be approximately 10-fold more potent than this compound and tiotropium (B1237716) in inhibiting carbachol-induced contractions. nih.govresearchgate.net Tiotropium, another long-acting muscarinic antagonist, has shown a longer duration of action compared to this compound in both guinea pig and human airway preparations. nih.govatsjournals.org While both this compound and tiotropium are effective, tiotropium's slower dissociation from muscarinic receptors contributes to its prolonged effects. nih.gov

β-Adrenoceptor Agonists: In a study on feline bronchial smooth muscle under low contractile tone, the rank order of potency for relaxation was formoterol (B127741) > this compound bromide > fenoterol (B1672521) > isoprenaline > salbutamol (B1663637) ≥ salmeterol (B1361061) > theophylline. nih.gov This indicates that under these specific experimental conditions, the long-acting β-agonist formoterol was more potent than this compound.

Below is an interactive data table summarizing the comparative potency of this compound and other bronchodilators in isolated human bronchus pre-contracted with carbachol.

| Compound | pIC50 |

| Glycopyrrolate | 10.4 |

| This compound | 9.5 |

| Tiotropium | 9.5 |

pIC50 is the negative logarithm of the molar concentration of an antagonist that produces 50% inhibition of a specific response. A higher pIC50 value indicates greater potency.

The degree of pre-existing bronchoconstriction, or tone, induced by muscarinic stimulation can influence the apparent efficacy of bronchodilators. Studies have shown that the relaxant response to β2-agonists is dependent on the magnitude of the initial muscarinic-induced tone. nih.gov For example, in feline bronchi, increasing the contractile tone with a high dose of acetylcholine caused a decrease in the maximal relaxation (Emax) and potency (pEC50) of β2-mimetics like salbutamol and formoterol. nih.gov While this has been specifically demonstrated for β-agonists, it highlights the importance of the underlying physiological state of the airway smooth muscle in determining the response to any bronchodilator. The bronchodilatory effect of antimuscarinic drugs like this compound is primarily due to the inhibition of acetylcholine-induced bronchoconstriction. nih.gov

Cellular and Molecular Pharmacology Assays

To understand the molecular basis of this compound's action, researchers have conducted binding studies to characterize its interaction with muscarinic receptors.

Radioligand binding assays are used to determine the affinity of a drug for its receptor (Kd) and the total number of receptors in a given tissue (Bmax). This compound is a non-selective antagonist, meaning it binds with similar affinity to all subtypes of muscarinic receptors (M1, M2, and M3). nih.gov Airway smooth muscle contains a high density of M2 and M3 receptors. tpcj.org While the M3 receptor is primarily responsible for smooth muscle contraction, the M2 receptor acts as a pre-junctional feedback inhibitor, reducing further acetylcholine release. tpcj.orgnih.govnih.gov this compound's blockade of M2 receptors can lead to an increase in acetylcholine release, which may slightly counteract its post-junctional M3 receptor blockade. nih.govnih.gov

Binding studies in human lung tissue have been performed to characterize the affinity of various antimuscarinic agents. While specific Kd and Bmax values for this compound from a single comprehensive study are not detailed in the provided context, the collective evidence from multiple pharmacological studies confirms its high affinity for muscarinic receptors in airway tissues. nih.govnih.gov

Inhibition of Inflammatory Mediator Production in Cellular Models (e.g., IL-6, TNF-α in macrophage models)

In vitro and ex vivo pharmacological studies have explored the potential anti-inflammatory properties of this compound, particularly its ability to modulate the production of key inflammatory mediators in cellular models. Research has focused on its effects on pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are pivotal in the inflammatory cascade. Macrophage cell lines, such as the human monocytic cell line THP-1, are frequently used in these investigations as they mimic the response of immune cells to inflammatory stimuli like lipopolysaccharide (LPS).

Detailed Research Findings

Research conducted on THP-1 macrophage models aimed to determine if this compound could reduce the levels of pro-inflammatory cytokines stimulated by LPS. biorxiv.org In these studies, THP-1 cells were cultured and then exposed to LPS to induce an inflammatory response, characterized by the release of IL-6 and TNF-α. biorxiv.org Subsequently, the cells were treated with varying concentrations of this compound to assess its inhibitory effects.

One study investigated the impact of this compound at concentrations of 1 × 10⁻⁶ M, 1 × 10⁻⁷ M, and 1 × 10⁻⁸ M on IL-6 production in LPS-stimulated THP-1 cells. biorxiv.org The findings indicated a dose-dependent reduction in IL-6 levels. biorxiv.org Although the observed decrease in IL-6 concentration did not reach statistical significance in this particular study, the trend suggests a potential anti-inflammatory action of this compound. biorxiv.org The same research also suggested that this compound reduces TNF-α concentrations in these cellular models, further supporting its potential role in mitigating inflammation. biorxiv.org

It is noteworthy that in comparative studies, other therapeutic agents like Budesonide and Fenoterol were found to be more effective in reducing these cytokines under the same experimental conditions. biorxiv.org Nevertheless, the findings acknowledge the cytokine-reducing properties of this compound. biorxiv.org

The following tables present the data from in vitro investigations on the effect of this compound on IL-6 production in LPS-stimulated THP-1 cells.

Table 1: Effect of this compound on IL-6 Concentration in LPS-Stimulated THP-1 Cells

| Treatment Group | Concentration (M) | Mean IL-6 Concentration (pg/ml) ± S.E.M. |

|---|---|---|

| Untreated Control (LPS only) | N/A | 262.85 ± 1.7 |

| This compound | 1 × 10⁻⁸ | 233.91 ± 3.62 |

| This compound | 1 × 10⁻⁷ | 236.26 ± 2.9 |

| This compound | 1 × 10⁻⁶ | 166.9 ± 3.3 |

Data derived from a study on in vitro macrophage models. biorxiv.org

Computational Chemistry and Molecular Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new molecules and to understand the structural features that are critical for their pharmacological effects.

QSAR models are frequently developed to predict the binding affinity of ligands to their receptors. For muscarinic antagonists, including ipratropium, these models correlate physicochemical properties and molecular descriptors with experimentally determined binding affinities (such as Kᵢ or pKᵢ values).

Research on M1 muscarinic acetylcholine (B1216132) receptor (M1-AChR) antagonists has led to the development of QSAR models that incorporate parameters such as interaction energy (E_inter), the fraction of sp3 carbons (fCsp3), and lipophilicity (MlogP). nih.gov These models demonstrate that a combination of steric, electronic, and hydrophobic properties governs the binding affinity of antagonists to the receptor. nih.gov For instance, a good correlation has been found between the interaction energies derived from minimized average ligand-receptor complexes and the pharmacological affinities of various muscarinic ligands. nih.gov While specific QSAR models focusing exclusively on this compound are not extensively detailed in the literature, it is part of the class of compounds for which these general principles apply. Studies on related antagonists show that higher lipophilicity and optimized interaction energies within the binding pocket contribute to greater binding affinity. This compound, like other muscarinic antagonists, binds with high affinity to all muscarinic receptor subtypes. researchgate.netnih.gov

Table 1: Binding Affinities (Kᵢ values) of this compound and Other Muscarinic Antagonists

| Compound | M1 Receptor (Kᵢ, nM) | M2 Receptor (Kᵢ, nM) | M3 Receptor (Kᵢ, nM) |

|---|---|---|---|

| This compound | ~0.9 | ~1.6 | ~1.0 |

| Glycopyrrolate (B1671915) | 0.5 | 1.8 | 1.0 |

| Tiotropium (B1237716) | 0.14 | 0.38 | 0.09 |

Source: Data synthesized from multiple pharmacological studies.

The three-dimensional conformation of a molecule is critical to its biological function. Conformational analysis of this compound reveals how its shape and structural features relate to its activity as a muscarinic antagonist.

This compound is a quaternary ammonium (B1175870) derivative of atropine (B194438). drugbank.com Its bulky, rigid tropane (B1204802) ring system and the attached isopropyl group are key structural features. Computational studies suggest that the volume of a ligand is a significant determinant of its biological activity at muscarinic receptors, influencing whether it acts as an agonist or an antagonist. nih.gov The larger molecular volume of antagonists like this compound allows them to occupy the binding site in a manner that prevents the conformational changes required for receptor activation. nih.gov Furthermore, the permanent positive charge on the quaternary nitrogen atom is crucial. This feature not only facilitates a key ionic interaction within the receptor's binding site but also limits the molecule's ability to cross biological membranes, such as the blood-brain barrier, which localizes its effects when administered via inhalation and reduces systemic side effects. droracle.ai

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is used to identify the binding mode and to estimate the strength of the interaction.

Docking studies have consistently shown that this compound binds within the orthosteric binding site of muscarinic receptors. nih.govnih.gov This binding site is a highly conserved, deep pocket located within the transmembrane (TM) helices of the receptor. nih.gov this compound acts as a non-selective antagonist, meaning it binds to all five muscarinic receptor subtypes (M1-M5), although its primary therapeutic effects in the airways are mediated by the blockade of M1 and M3 receptors. droracle.aipatsnap.com The binding pocket is formed by residues from several transmembrane helices, creating a cavity that accommodates the bulky structure of this compound. researchgate.net Homology models of human M3 receptors, often built using the crystal structure of the rat M3 receptor as a template, have been used to simulate the docking of antagonists like the structurally similar tiotropium, confirming their fit within this orthosteric site. researchgate.net

The stability of the this compound-receptor complex is maintained by a network of non-covalent interactions. Molecular docking and dynamics simulations have identified the key amino acid residues involved.

Ionic and Hydrogen Bonding: A critical interaction is the salt bridge formed between the positively charged quaternary nitrogen of this compound and the carboxylate side chain of a highly conserved aspartate residue (Asp148 in the M3 receptor) in transmembrane helix 3. researchgate.net Additionally, the ester group of this compound can form hydrogen bonds with the side chains of tyrosine (e.g., Tyr149) and serine residues within the pocket. researchgate.netresearchgate.net

Hydrophobic Interactions: The aromatic and tropane rings of this compound engage in extensive hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket. researchgate.netnih.gov These interactions are crucial for binding affinity and involve a "lid" of aromatic tyrosine residues (e.g., Tyr530) that covers the ligand, shielding it from the solvent. nih.gov

Cation-π Interactions: The quaternary nitrogen of this compound can also participate in cation-π interactions with the aromatic rings of tyrosine or tryptophan residues in the binding site, further stabilizing the complex. researchgate.net

Table 2: Key Interacting Residues in the Muscarinic Receptor Binding Site for Antagonists

| Interacting Residue (Example from M3R) | Transmembrane Helix (TM) | Type of Interaction |

|---|---|---|

| Asp148 | TM3 | Ionic Bond / Salt Bridge |

| Tyr149 | TM3 | Hydrogen Bond |

| Ser152 | TM3 | Hydrogen Bond |

| Trp456 | TM6 | Hydrophobic |

| Tyr505 | TM6 | Hydrophobic / Hydrogen Bond |

| Tyr530 | TM7 | Hydrophobic (forms "lid") |

Source: Data synthesized from molecular modeling and docking studies. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study its behavior over time. These simulations have been particularly insightful in explaining the different durations of action between this compound and the long-acting antagonist tiotropium.

While both this compound and tiotropium have similar high affinities for muscarinic receptors, their clinical efficacy differs significantly due to their residence times (RT). This compound is a short-acting antagonist with a residence time of about 0.5 hours, whereas tiotropium is long-acting, with a residence time exceeding 24 hours. nih.gov MD and advanced simulation techniques like metadynamics have been employed to understand this kinetic difference. nih.govnih.gov

These simulations reveal that the unbinding process, or the rate at which the drug dissociates from the receptor (k_off), is the key determinant. nih.govacs.org The unbinding of tiotropium from the M3 receptor is significantly slower than that of this compound. nih.gov MD simulations show that while both ligands bind to the same deep orthosteric pocket, differences in the flexibility and electrostatics of the extracellular loops and vestibule of the receptor influence their dissociation pathways. mdpi.com Tiotropium's unique structure, featuring two thiophene (B33073) rings, allows for more stable and prolonged interactions within the binding site, creating a higher energy barrier for dissociation compared to this compound. nih.gov The simulations trace the unbinding trajectory from the orthosteric site to the extracellular vestibule, identifying intermediate states and energetic barriers that explain the stark difference in their residence times. nih.gov

Table 3: Comparison of Residence Times for Muscarinic Antagonists

| Compound | Receptor | Residence Time (RT) | Duration of Action |

|---|---|---|---|

| This compound | M3 | ~0.5 hours | Short-acting |

| Tiotropium | M3 | >24 hours | Long-acting |

| Glycopyrrolate | Human Airway Muscarinic Receptors | >1.6 hours | Long-acting |

Source: Data from kinetic and computational studies. nih.govnih.gov

Investigation of Ligand Binding Pathways and Kinetics

Computational methods, particularly molecular dynamics (MD) simulations, are pivotal in elucidating the atomic-level details of how ligands like this compound interact with their target receptors. nih.gov These approaches are crucial for understanding ligand binding pathways and predicting kinetic parameters such as residence time (RT), which is the duration a drug remains bound to its target. nih.govacs.org The residence time is a critical factor for in vivo efficacy and duration of action. acs.org For muscarinic receptor antagonists, RT can be more indicative of a drug's therapeutic effect than its binding affinity alone. acs.org

This compound, a short-acting muscarinic antagonist, provides a compelling case study when compared to the long-acting antagonist, tiotropium. nih.gov Although both compounds have similar chemical structures and equilibrium affinities for M2 and M3 muscarinic receptors, tiotropium exhibits a significantly longer residence time at the M3 receptor, contributing to its prolonged bronchodilatory effect and once-daily dosing regimen. nih.govacs.orgacs.org this compound, in contrast, has a residence time of approximately 0.5 hours, necessitating more frequent administration. nih.gov

The challenge in predicting these kinetic properties lies in the long timescales of binding and unbinding events, which are often beyond the reach of conventional MD simulations. nih.govnih.gov To overcome this, specialized computational techniques have been developed. Metadynamics simulations, a form of enhanced sampling, have been successfully applied to estimate the residence times of muscarinic M3 receptor antagonists. nih.govacs.org These simulations accelerate the exploration of high-energy conformational landscapes, allowing for the simulation of the complete unbinding process in a computationally feasible timeframe. nih.govacs.org By applying protocols such as conformational flooding or the tMETA-D approach, researchers can rank compounds according to their experimental residence times and build quantitative structure-kinetics relationship (QSKR) models. nih.gov These models can then predict how chemical modifications might impact the residence time of new drug candidates. nih.govacs.org

Studies using these methods have provided insights into the molecular determinants of the different dissociation rates between this compound and tiotropium. acs.org The unbinding mechanism involves a series of interactions and conformational changes within the receptor's binding pocket and extracellular vestibule. acs.orgnih.gov Computational analysis of the unbinding pathways helps to identify key protein-ligand contacts and transition states that govern the dissociation kinetics. acs.orgarxiv.org

| Compound | Target Receptor | Experimental Residence Time (RT) | Key Computational Insight | Source |

|---|---|---|---|---|

| This compound | M3 Muscarinic Receptor | ~0.5 hours | Recognized as a short-residence-time (SRT) ligand; unbinding can be simulated using metadynamics. | nih.govacs.org |

| Tiotropium | M3 Muscarinic Receptor | >24 hours | Slower dissociation from M3 vs. M2 receptors leads to kinetic selectivity; longer RT linked to prolonged therapeutic action. | nih.govacs.org |

| Glycopyrrolate | Muscarinic Receptors | Long-lasting effect (up to 24h in rat lung) | Longer-lasting effect compared to this compound in ex vivo studies. | nih.govresearchgate.net |

Conformational Dynamics of Receptor-Ligand Complexes

The binding of a ligand such as this compound to a muscarinic receptor is not a static event but a dynamic process that induces conformational changes in both the ligand and the receptor. nih.gov Molecular dynamics (MD) simulations are instrumental in studying these conformational dynamics, providing a detailed, time-resolved view of the receptor-ligand complex at an atomic level. mdpi.combiorxiv.org These simulations can reveal how the binding of an antagonist like this compound stabilizes specific receptor conformations, thereby preventing the structural rearrangements necessary for receptor activation. nih.gov

Comparative structural and dynamics analyses have been performed on muscarinic receptor models in their free (apo), agonist-bound, and antagonist-bound forms. nih.gov Such studies help to explain the structural perturbations induced by functionally different ligands. For antagonists, the simulations show how the ligand settles into the orthosteric binding pocket, which is highly conserved across muscarinic receptor subtypes. acs.orgnih.gov The stability of the this compound-receptor complex is maintained by a network of interactions, including hydrogen bonds and van der Waals forces, with key residues in the binding site. nih.gov

The orthosteric site of muscarinic receptors is characterized by a "tyrosine lid" and a polar region containing a critical aspartate residue, which are crucial for binding quaternary ammonium compounds like this compound. MD simulations can track the movement of transmembrane helices (TMs) and the flexibility of loop regions upon ligand binding. biorxiv.org For instance, the binding of an antagonist typically restricts the movement of TM helices, particularly TM3, TM6, and TM7, which are known to be involved in the conformational changes leading to G-protein activation. biorxiv.org By analyzing the trajectories from MD simulations, researchers can identify distinct conformational states of the receptor-ligand complex and understand the energy landscape that governs transitions between them. nih.gov This information is vital for rationalizing the molecular basis of antagonism and for designing new ligands with improved selectivity or kinetic profiles. acs.org

| Aspect | Description | Computational Method | Source |

|---|---|---|---|

| Receptor State Comparison | Analysis of structural differences between apo, agonist-bound, and antagonist-bound receptor forms. | Molecular Dynamics (MD) Simulations | nih.gov |

| Complex Stability | Investigation of the interactions (e.g., hydrogen bonds) that stabilize the ligand within the binding pocket. | MD Simulations, Binding Free Energy Calculations | researchgate.net |

| Helix and Loop Dynamics | Tracking the flexibility and movement of transmembrane helices and extracellular/intracellular loops upon ligand binding. | MD Simulations, Root Mean Square Fluctuation (RMSF) Analysis | biorxiv.org |

| Conformational Ensemble | Identifying multiple, distinct conformations of the receptor-ligand complex to understand its dynamic behavior. | Cluster Analysis of MD Trajectories | nih.gov |

Enhanced Sampling Methods (e.g., Accelerated Molecular Dynamics) for Receptor-Ligand Binding

A significant limitation of conventional molecular dynamics (cMD) is the timescale problem; biological processes like ligand binding and unbinding often occur on timescales of microseconds to seconds or longer, which are computationally expensive to simulate directly. nih.govdovepress.com Enhanced sampling methods have been developed to overcome this hurdle by accelerating the exploration of a system's conformational space, making it possible to observe rare events like the complete binding or unbinding pathway of a drug. nih.govarxiv.org

Accelerated Molecular Dynamics (aMD) is one such technique that modifies the system's potential energy surface by adding a non-negative boost potential when the energy is below a certain threshold. nih.gov This effectively lowers energy barriers, allowing for faster transitions between different energy states without biasing the system toward a predefined reaction coordinate. nih.govdovepress.com aMD has been successfully applied to simulate the binding process of ligands to G-protein coupled receptors (GPCRs), such as the M3 muscarinic receptor. nih.gov These simulations have captured the binding of antagonists like tiotropium to the extracellular vestibule, which acts as a metastable binding site along the pathway to the main orthosteric pocket. nih.gov This demonstrates the power of aMD in elucidating complex binding pathways that involve intermediate states. nih.gov

Other prominent enhanced sampling techniques include metadynamics, umbrella sampling, and Gaussian accelerated MD (GaMD). nih.govchemrxiv.orgresearchgate.net

Metadynamics introduces a history-dependent bias potential to discourage the system from revisiting previously explored conformations, pushing it to escape free energy minima and explore new regions. nih.govnih.gov It has been instrumental in calculating the residence times of this compound and other muscarinic antagonists. nih.govacs.org

Umbrella Sampling is used to calculate the potential of mean force (PMF) or free energy profile along a specific reaction coordinate, such as the distance between the ligand and the binding site. arxiv.orgchemrxiv.org This provides quantitative information about the energy barriers and intermediate states along the (un)binding pathway.

Gaussian Accelerated Molecular Dynamics (GaMD) , and its variants like Ligand GaMD (LiGaMD), add a harmonic boost potential to smoothen the potential energy surface, enabling the observation of repetitive binding and unbinding events within accessible simulation times. dovepress.comresearchgate.netspringernature.com This allows for the calculation of both thermodynamic (binding free energy) and kinetic (on/off rates) parameters. dovepress.com

These methods provide invaluable, detailed insights into the mechanisms of drug recognition and interaction with receptors like the muscarinic receptors targeted by this compound. nih.govnih.gov

| Method | Principle | Application to Ligand Binding | Source |

|---|---|---|---|

| Accelerated MD (aMD) | Adds a boost potential to the system when the potential energy is below a threshold, lowering energy barriers. | Simulating full binding pathways and identifying metastable intermediate sites. | nih.govnih.gov |

| Metadynamics | Adds a history-dependent bias potential to discourage revisiting states, enhancing exploration of the free energy surface. | Calculating free energy landscapes and estimating ligand residence times. | nih.govnih.govacs.org |

| Umbrella Sampling | Applies a biasing potential to restrain the system along a reaction coordinate, allowing for calculation of the free energy profile. | Determining the energy barriers and transition states for ligand unbinding. | arxiv.orgchemrxiv.org |

| Gaussian aMD (GaMD) / LiGaMD | Adds a harmonic boost potential to smoothen the potential energy surface for enhanced sampling. LiGaMD selectively boosts ligand potential. | Capturing repetitive binding/unbinding events to calculate binding thermodynamics and kinetics. | dovepress.comresearchgate.netspringernature.com |

Computational Modeling of Drug-Polymer Interactions in Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a key formulation strategy for improving the solubility and bioavailability of poorly water-soluble drugs like this compound. nih.govresearchgate.net In an ASD, the drug is molecularly dispersed in an amorphous state within a polymer matrix. mdpi.com The physical stability of the ASD—its ability to prevent the drug from recrystallizing over time—is critically dependent on the interactions between the drug and the polymer. mdpi.comnih.gov Computational modeling, particularly molecular dynamics simulations, has become an indispensable tool for understanding these interactions at a molecular level. nih.govmdpi.com

Molecular modeling can predict the miscibility of a drug and polymer by calculating parameters like the Flory-Huggins interaction parameter (χ) and solubility parameters. mdpi.com More importantly, MD simulations can provide detailed insights into the specific non-bonding interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the drug within the polymer matrix. mdpi.comnih.gov By simulating the condensed phase system, researchers can analyze the radial distribution functions between drug and polymer atoms to identify and quantify these crucial interactions. nih.gov

These simulations help rationalize how different polymers can inhibit drug crystallization. The polymer matrix can restrict the molecular mobility of the drug, which is a prerequisite for nucleation and crystal growth. mdpi.com Strong drug-polymer interactions, such as hydrogen bonds between the hydroxyl or carbonyl groups of this compound and functional groups on the polymer, further anchor the drug molecules and prevent their aggregation. nih.gov For example, studies on various ASD systems have shown that polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) can form strong hydrogen bonds with drug molecules, significantly enhancing physical stability. nih.govnih.gov

Furthermore, computational models are used to simulate the dissolution process of ASDs, providing insights into how drug-polymer interactions influence drug release and the maintenance of a supersaturated state in solution. mdpi.comnih.gov This molecular-level understanding aids in the rational selection of polymers and the design of robust and effective ASD formulations, moving beyond trial-and-error experimental screening. nih.govmdpi.com

| Polymer | Abbreviation | Key Features for ASD Formulation | Source |

|---|---|---|---|

| Polyvinylpyrrolidone | PVP | Forms strong hydrogen bonds with many drugs via its carbonyl group, inhibiting recrystallization. | nih.govmdpi.com |

| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | pH-dependent solubility; effective at maintaining drug supersaturation during dissolution. Can form electrostatic interactions. | nih.gov |

| Polyvinylpyrrolidone-co-vinyl acetate | PVPVA | Used to investigate release mechanisms and phase separation in ASDs via thermodynamic and molecular modeling. | mdpi.com |

| Eudragit | - | A family of polymethacrylate (B1205211) polymers with varying properties, studied for drug-polymer interactions. | nih.gov |

Advanced Analytical Methodologies for Research and Development

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an invaluable tool for the analysis of drugs and their metabolites in complex biological matrices.

LC-MS/MS is the method of choice for the quantitative analysis of the ipratropium cation in biological fluids like plasma and urine due to its ability to achieve very low detection limits. nih.govdntb.gov.uanih.gov This is particularly important for pharmacokinetic studies, where drug concentrations can be in the picogram per milliliter (pg/mL) range. nih.govdntb.gov.ua

A typical LC-MS/MS method for this compound involves solid-phase extraction (SPE) to isolate the drug from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. nih.govdntb.gov.ua The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govresearchgate.net

For instance, a sensitive and specific LC-MS/MS method was developed for the simultaneous determination of this compound and salbutamol (B1663637) in rat plasma. nih.govresearchgate.net This method achieved a lower limit of quantification (LLOQ) of 8 pg/mL for this compound. nih.govresearchgate.net Another method for the analysis of this compound cation in horse plasma and urine also utilized LC-MS/MS, demonstrating the technique's versatility across different species. nih.govdntb.gov.ua

Interactive Table: LC-MS/MS Method for this compound in Rat Plasma

| Parameter | Condition | Reference |

| Extraction Method | Silica-based solid-phase extraction | nih.govresearchgate.net |

| Column | Shiseido Capcell Pak CR (SCX:C18=1:4, 150 mm × 2.0 mm, 5 μm) | nih.govresearchgate.net |

| Mobile Phase | Methanol (B129727)/water (85:15, v/v) with 20 mmol/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid | nih.govresearchgate.net |

| Detection | Tandem mass spectrometry with electrospray ionization (ESI) in positive MRM mode | nih.govresearchgate.net |

| Linearity Range | 8-1612 pg/mL | nih.gov |

| LLOQ | 8 pg/mL | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry (MS) that is particularly well-suited for the analysis of large, non-volatile, and polar molecules. researchgate.netyoutube.com The method generates ions directly from a liquid solution, which facilitates the coupling of liquid chromatography (LC) with mass spectrometry (LC-MS). researchgate.netyoutube.com In this process, a liquid containing the analyte is passed through a highly charged capillary, creating an aerosol of charged droplets. researchgate.net As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. youtube.com This gentle ionization process typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining molecular weight. researchgate.net

Tandem mass spectrometry (MS/MS) adds another layer of analytical specificity and is a powerful tool for structural elucidation. nih.govrsc.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selected and then subjected to collision-induced dissociation (CID) with an inert gas like helium. researchgate.net This process breaks the selected parent ion into smaller, characteristic fragment ions. miamioh.edu The resulting fragmentation pattern provides a structural fingerprint of the molecule. rsc.orgresearchgate.net

For this compound, LC-ESI-MS/MS methods have been developed for its sensitive and specific quantification in biological matrices like rat plasma. nih.gov In such methods, chromatographic separation is first achieved, after which the analyte is introduced into the ESI source. nih.gov The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where specific transitions from the parent ion to predetermined fragment ions are monitored, ensuring high selectivity and sensitivity. nih.gov A study utilizing a Shimadzu PQ5000 mass spectrometer with helium as the carrier gas identified the detailed mass fragmentation pattern of this compound bromide. researchgate.net

The fragmentation pattern is crucial for confirming the identity of the compound. The major fragments observed for this compound in mass spectrometry are detailed in the table below.

Table 1: Fragmentation Pattern of this compound from Mass Spectrometry This table is interactive. You can sort and filter the data.

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure/Fragment | Significance |

|---|---|---|

| 332 | [C₂₀H₃₀NO₃]⁺ | Parent Ion |

| 302 | [C₁₉H₂₈NO₂]⁺ | Loss of CH₂O |

| 290 | [C₁₈H₂₄NO₃]⁺ | Loss of C₃H₆ (propene) |

| 166 | [C₁₀H₁₆NO]⁺ | N-isopropylnortropine fragment |

Source: Adapted from ResearchGate. researchgate.net

Other Analytical Techniques

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov It is particularly effective for small, volatile molecules. nih.gov For non-volatile compounds, a chemical derivatization step can be employed to convert them into a more volatile form suitable for GC analysis. nih.gov When coupled with a mass spectrometer (GC-MS), the system not only separates complex mixtures but also provides detailed structural information on the individual components, allowing for their identification and quantification. nih.gov

In the context of pharmaceutical research, GC-MS is a well-established method for metabolite analysis. nih.govscite.ai While the parent this compound molecule is a quaternary ammonium salt and not directly suitable for GC analysis due to its low volatility, its potential metabolites may be smaller, less polar, and more amenable to this technique. scite.ainih.gov The metabolic pathways of drugs often involve reactions like hydrolysis, oxidation, and conjugation, which can produce metabolites that are sufficiently volatile for GC analysis, either directly or after derivatization. scite.ai